molecular formula C23H30O2 B1352124 4-Pentylphenyl 4-pentylbenzoate CAS No. 74305-48-9

4-Pentylphenyl 4-pentylbenzoate

Cat. No.: B1352124
CAS No.: 74305-48-9
M. Wt: 338.5 g/mol
InChI Key: VWDNHTVWLXZZEK-UHFFFAOYSA-N
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Description

4-Pentylphenyl 4-pentylbenzoate is a chemical compound with the molecular formula C23H30O2. It is known for its use as a nematic liquid crystal, which is a type of liquid crystal that has molecules aligned in parallel but not arranged in a well-defined pattern. This compound is utilized in various optical and electronic applications, particularly in liquid-crystal displays (LCDs) due to its unique alignment properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Pentylphenyl 4-pentylbenzoate can be synthesized through the esterification reaction between 4-pentylbenzoic acid and 4-pentylphenol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and controlled reaction parameters, such as temperature and pressure, are crucial to obtaining a high-quality product. The final product is typically purified through recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-Pentylphenyl 4-pentylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Pentylphenyl 4-pentylbenzoate is extensively used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 4-pentylphenyl 4-pentylbenzoate in liquid crystal applications involves the alignment of its molecules in a nematic phase. The compound’s molecular structure, with two pentyl chains, allows it to align perpendicularly to the substrate surface, providing the desired optical properties. This alignment is crucial for the functioning of liquid-crystal displays, where the orientation of the molecules affects the passage of light through the display .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pentylphenyl 4-pentylbenzoate is unique due to its ester linkage and flexible core, which provide a balance between rigidity and flexibility. This balance allows for better alignment and stability in liquid-crystal applications compared to other compounds with more rigid structures .

Properties

IUPAC Name

(4-pentylphenyl) 4-pentylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O2/c1-3-5-7-9-19-11-15-21(16-12-19)23(24)25-22-17-13-20(14-18-22)10-8-6-4-2/h11-18H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDNHTVWLXZZEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40995825
Record name 4-Pentylphenyl 4-pentylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40995825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74305-48-9
Record name 4-Pentylphenyl 4-pentylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74305-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Pentylphenyl p-pentylbenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074305489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pentylphenyl 4-pentylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40995825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-pentylphenyl p-pentylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.717
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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